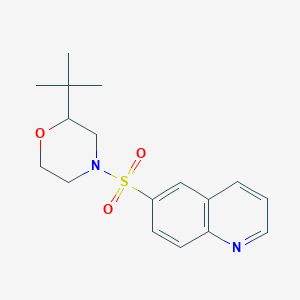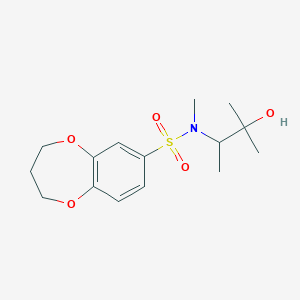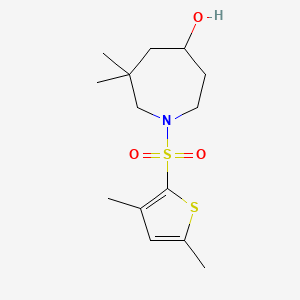
2-Tert-butyl-4-quinolin-6-ylsulfonylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-4-quinolin-6-ylsulfonylmorpholine is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a tert-butyl group, a quinoline ring, and a sulfonylmorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-4-quinolin-6-ylsulfonylmorpholine typically involves multi-step organic reactionsThe sulfonylmorpholine moiety is then attached through sulfonylation reactions using appropriate sulfonyl chlorides under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-4-quinolin-6-ylsulfonylmorpholine undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the sulfonylmorpholine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline and sulfonylmorpholine compounds .
Scientific Research Applications
2-Tert-butyl-4-quinolin-6-ylsulfonylmorpholine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4-quinolin-6-ylsulfonylmorpholine involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. The sulfonylmorpholine moiety may interact with enzymes and receptors, modulating their activity. These interactions lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 2-Tert-butyl-4-methoxyphenole
- 2-Tert-butyl-1,4-benzoquinone
- 4-Hydroxy-2-quinolones
Comparison: Compared to these similar compounds, 2-Tert-butyl-4-quinolin-6-ylsulfonylmorpholine is unique due to the presence of both the quinoline ring and the sulfonylmorpholine moiety. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-tert-butyl-4-quinolin-6-ylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-17(2,3)16-12-19(9-10-22-16)23(20,21)14-6-7-15-13(11-14)5-4-8-18-15/h4-8,11,16H,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXXYERWYCTGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN(CCO1)S(=O)(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Cyclobutyl-3-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]urea](/img/structure/B7414588.png)




![2-[2-(benzimidazol-1-yl)propanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7414618.png)
![4-[2-Fluoro-4-(5-methyltetrazol-1-yl)benzoyl]-5,5-dimethylpiperazin-2-one](/img/structure/B7414626.png)
![N-[(2,2-difluorocyclohexyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7414641.png)
![3-[(2-Propyl-1,2,4-triazol-3-yl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B7414642.png)
![N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine](/img/structure/B7414649.png)
![N-[(4-chloro-1-methylpyrazol-3-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine](/img/structure/B7414653.png)
![2-[(2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)sulfonyl]aniline](/img/structure/B7414660.png)

![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[5-(2,2,3,3-tetramethylcyclopropyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7414685.png)
